1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound with significant applications in various fields It is known for its unique structure, which includes a naphthalene ring and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves the reaction of 2-naphthol with aniline in the presence of a diazotizing agent. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the diazenyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amines, and other aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with various molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Phenyldiazenyl)naphthalen-2-ol: Similar structure but lacks the hydrazinylidene group.
2-Naphthalenol, 1-(phenylazo)-: Another related compound with a similar diazenyl group but different substitution pattern.
Uniqueness
1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of both the naphthalene ring and the diazenyl group.
Properties
CAS No. |
133310-35-7 |
---|---|
Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[(2-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N4O/c27-21-15-14-16-8-4-5-11-18(16)22(21)26-25-20-13-7-6-12-19(20)24-23-17-9-2-1-3-10-17/h1-15,27H |
InChI Key |
FYSAUKRGCWYQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.